2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with notable applications in the fields of chemistry, biology, and medicine. Its structure features a unique combination of sulfonamide and benzothiophene moieties, which contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Isoquinoline Derivative Preparation:
Benzothiophene Formation: : Utilizing a sequence of cyclization reactions to construct the tetrahydrobenzo[b]thiophene core.
Amidation: : Combining the sulfonyl isoquinoline derivative with the benzothiophene core through amidation reactions, often involving coupling agents like EDCI or HATU.
Final Purification: : Chromatography methods like HPLC are used to purify the final product.
Industrial Production Methods
Scaling up the production for industrial purposes usually involves optimizing each step to improve yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction can lead to the formation of reduced isoquinoline or benzothiophene rings.
Substitution: : Electrophilic or nucleophilic substitutions can modify the sulfonamide or benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Including lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.
Substitution Reagents: : Like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation and reduction typically produce functionalized derivatives, while substitution reactions yield a variety of substituted benzamido and tetrahydrobenzo[b]thiophene compounds.
Scientific Research Applications
Chemistry
Catalysis: : This compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various transformations.
Biology
Enzyme Inhibition: : The sulfonamide moiety makes it a potent inhibitor of certain enzymes, playing roles in metabolic pathways.
Medicine
Drug Development: : Due to its enzyme inhibition properties, it's investigated as a potential therapeutic agent for diseases like cancer or bacterial infections.
Industry
Material Science: : Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: : Other sulfonamide-based compounds, like sulfa drugs, share similar enzyme inhibition properties.
Benzothiophene Compounds: : Structurally similar benzothiophenes are used in pharmaceuticals and materials science.
Uniqueness
What sets 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide apart is its combined structure, which provides a unique set of chemical properties, making it versatile in various scientific applications.
This compound stands out for its potential across multiple disciplines, showcasing the fascinating intersection of organic chemistry, biology, and material science. What specific applications or details are you most intrigued by?
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c26-23(29)22-20-7-3-4-8-21(20)33-25(22)27-24(30)17-9-11-19(12-10-17)34(31,32)28-14-13-16-5-1-2-6-18(16)15-28/h1-2,5-6,9-12H,3-4,7-8,13-15H2,(H2,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDRXROKSLFTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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